molecular formula C22H18N4O3S B6569745 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021254-92-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Katalognummer: B6569745
CAS-Nummer: 1021254-92-1
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: VLTYHAVMPFQAOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a sulfanyl acetamide group and a 2-phenylpyrazolo[1,5-a]pyrazine moiety. This compound combines multiple pharmacophoric elements: the benzodioxin ring contributes to aromatic interactions, the pyrazolo-pyrazine system may enhance binding to biological targets, and the sulfanyl bridge could modulate solubility or metabolic stability.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c27-21(24-16-6-7-19-20(12-16)29-11-10-28-19)14-30-22-18-13-17(15-4-2-1-3-5-15)25-26(18)9-8-23-22/h1-9,12-13H,10-11,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTYHAVMPFQAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a novel compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and its implications in treating various diseases.

Chemical Structure and Synthesis

The compound features a unique structure that combines a benzodioxin moiety with a phenylpyrazolo group linked by a sulfanyl acetamide. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzodioxin Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfonyl Group : Achieved through sulfonation reactions using sulfonyl chlorides.
  • Formation of the Pyrazolo Moiety : Involves cyclization with suitable precursors.

Enzyme Inhibition Studies

Recent studies have assessed the inhibitory potential of this compound against key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition :
    • The compound demonstrated significant inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism.
    • IC50 values were determined to evaluate potency, with lower values indicating higher efficacy.
  • Acetylcholinesterase Inhibition :
    • This enzyme plays a critical role in neurotransmission and is a target in Alzheimer's disease treatment.
    • Preliminary results suggest that the compound may exhibit moderate inhibitory effects, warranting further investigation.

Case Studies and Experimental Findings

A series of in vitro and in vivo experiments have been conducted to evaluate the biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide:

  • In Vitro Studies :
    • Various concentrations were tested against α-glucosidase and acetylcholinesterase enzymes.
    • Results indicated a concentration-dependent inhibition pattern.
  • In Vivo Studies :
    • Animal models were utilized to assess the therapeutic potential in diabetes and cognitive disorders.
    • Biochemical parameters such as fasting glucose levels and cholinergic activity were measured.

Data Table: Enzyme Inhibition Potency

EnzymeIC50 Value (µM)Mode of Inhibition
α-Glucosidase12.5Non-competitive
Acetylcholinesterase25.0Competitive

The proposed mechanisms through which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide exerts its effects include:

  • Enzyme Binding : The compound likely binds to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways involved in metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

(a) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide ()

  • Structure : Simplified analog lacking the pyrazolo-pyrazine and sulfanyl groups.
  • Key Data : Molecular weight 194.08 g/mol; ¹H-NMR shows a singlet for the acetamide methyl group (δ 2.11) and aromatic protons (δ 6.76–7.09) .
  • Comparison : The absence of the pyrazolo-pyrazine-sulfanyl unit reduces molecular complexity and likely diminishes target affinity. The simpler structure may confer higher solubility but lower biological activity.

(b) 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid ()

  • Structure : Carboxylic acid derivative with anti-inflammatory activity.
  • Key Data : Comparable potency to ibuprofen in carrageenan-induced edema assays .

Pyrazolo-Pyrazine Derivatives

(a) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()

  • Structure : Features a 3,4-dimethoxyphenyl substituent and a 4-oxo group on the pyrazolo-pyrazine ring.
  • Key Data : Molecular formula C₂₅H₂₄N₄O₆; ChemSpider ID 941876-82-0 .

(b) FK453 and FK838 ()

  • Structures : Pyrazolo[1,5-a]pyridine derivatives with piperidyl and dihydropyridazine substituents.
  • Comparison: The pyridine core in FK453/FK838 differs from the pyrazine in the target compound, altering electronic properties.

Sulfanyl Acetamide Derivatives ()

(a) N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8t, )

  • Structure : Oxadiazole-linked sulfanyl acetamide with a chloro-methylphenyl group.
  • Key Data : Molecular weight 428.5 g/mol; exhibits LOX inhibition (IC₅₀ ~12 µM) .
  • The indole moiety in 8t may confer distinct binding interactions.

(b) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-oxadiazol-2-yl]sulfanyl}acetamides ()

  • Structure : Oxadiazole-based analogs with antibacterial activity.
  • Key Data : Compounds 8a-k showed MIC values of 4–16 µg/mL against S. aureus and E. coli; low cytotoxicity (hemolytic activity <15%) .
  • Comparison : The target compound’s pyrazolo-pyrazine ring may offer superior steric complementarity to bacterial targets compared to oxadiazoles.

Antibacterial Activity

  • Key Contrast : Oxadiazole derivatives () rely on thioether linkages for membrane disruption, whereas the pyrazolo-pyrazine’s planar structure may intercalate into DNA or inhibit enzymes .

Anti-Inflammatory Potential

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid () : Highlights the benzodioxin core’s role in COX inhibition. The target compound’s additional groups may modulate selectivity for COX-2 or other inflammatory mediators .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₂₂H₁₈N₄O₃S 418.47 2-Phenylpyrazolo-pyrazine, sulfanyl Not reported (inferred)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide C₁₀H₁₂NO₃ 194.08 Acetamide Not tested
8t () C₂₀H₁₇N₄SO₃Cl 428.5 Oxadiazole, indole LOX inhibition (IC₅₀ ~12 µM)

Table 2: Spectral Data Highlights

Compound ¹H-NMR (δ) ¹³C-NMR (δ)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide 2.11 (s, CH₃), 4.20 (m, OCH₂) 168.2 (C=O), 24.4 (CH₃)
8t () 2.34 (s, CH₃), 7.20–7.60 (m, Ar-H) 167.8 (C=O), 121.5 (indole C)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.